Cas no 36443-68-2 (Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate)

Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate is a high-performance phenolic antioxidant widely used in polymer stabilization. Its molecular structure features dual hindered phenol groups, providing excellent thermal and oxidative stability to materials such as plastics, elastomers, and adhesives. The compound effectively scavenges free radicals, inhibiting degradation processes that lead to discoloration, embrittlement, and loss of mechanical properties. Its compatibility with various polymers and low volatility make it suitable for high-temperature processing applications. The tert-butyl and methyl substituents enhance steric hindrance, improving antioxidant efficiency. This additive is particularly valued for its long-term stabilization effects, extending the service life of polymer-based products under demanding environmental conditions.
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate structure
36443-68-2 structure
Product Name:Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
CAS No:36443-68-2
MF:C34H50O8
MW:586.756011486053
CID:54586
Update Time:2026-05-14

Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate Chemical and Physical Properties

Names and Identifiers

    • Antioxidant 245
    • Irganox 245
    • Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
    • Primanox245
    • Irganox? 245
    • Triethylene glycol bis-3-(3-tert-butyl-4-hydroxy-5-methylplenyl)propionate
    • [TRIETHYLENE GLYCOL BIS(3-TERT-BUTYL-4-HYDROXY-5-METHYLPHENYL)PROPIONATE]
    • antioxyidant 245
    • Ciba Irganox 245
    • XH-245
    • TK 12627
    • R24A2HOY7J
    • Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
    • QSRJVOOOWGXUDY-UHFFFAOYSA-N
    • C34H50O8
    • AK112267
    • Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
    • Ethylenebis(oxyethylene) bis[3-(5-tert-butyl-4-hydroxy-m-tolyl
    • Ethylenebis(oxyethylene)bis[β-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate]
    • Inchi: 1S/C34H50O8/c1-23-19-25(21-27(31(23)37)33(3,4)5)9-11-29(35)41-17-15-39-13-14-40-16-18-42-30(36)12-10-26-20-24(2)32(38)28(22-26)34(6,7)8/h19-22,37-38H,9-18H2,1-8H3
    • InChI Key: QSRJVOOOWGXUDY-UHFFFAOYSA-N
    • SMILES: O([H])C1C(C([H])([H])[H])=C([H])C(C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC(C([H])([H])C([H])([H])C2C([H])=C(C([H])([H])[H])C(=C(C=2[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H])=O)=C([H])C=1C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
    • BRN: 3579178

Computed Properties

  • Exact Mass: 586.35100
  • Monoisotopic Mass: 586.351
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 19
  • Complexity: 734
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112

Experimental Properties

  • Color/Form: White crystals or powder
  • Density: 1.0397 (rough estimate)
  • Melting Point: 76-80°C
  • Boiling Point: 674.5°C at 760 mmHg
  • Flash Point: >150 °C
  • Refractive Index: 1.6000 (estimate)
  • PSA: 111.52000
  • LogP: 5.99460

Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A193004-100g
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
36443-68-2 98%
100g
¥94.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A193004-1g
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
36443-68-2 98%
1g
¥29.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A193004-25g
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
36443-68-2 98%
25g
¥72.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A193004-5g
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
36443-68-2 98%
5g
¥30.90 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
098501-1g
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
36443-68-2 95+%
1g
471CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
098501-5g
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
36443-68-2 95+%
5g
957CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
098501-25g
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
36443-68-2 95+%
25g
3332CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RX825-5g
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
36443-68-2 98%
5g
365CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RX825-1g
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
36443-68-2 98%
1g
111CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RX825-250mg
Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
36443-68-2 98%
250mg
46CNY 2021-05-08

Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:36443-68-2)Antioxidant 245
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Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:36443-68-2)Antioxidant 245
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:20
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Additional information on Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate

Triethylene Glycol Bis(3-Tert-Butyl-4-Hydroxy-5-Methylphenyl)Propionate: A Comprehensive Overview

Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate, identified by the CAS No. 36443-68-2, is a synthetic hindered phenol derivative widely recognized for its multifunctional applications in chemical and biomedical fields. This compound, commonly abbreviated as TEG-BHMP, belongs to the family of antioxidant agents, with its unique structure combining three ethylene oxide units of triethylene glycol (TEG) and two substituted propionate ester groups. The substituents—3-tert-butyl, 4-hydroxy, and 5-methylphenyl—confer enhanced stability and reactivity, making it a valuable additive in diverse industrial and research contexts.

The molecular architecture of TEG-BHMP is characterized by a central triethylene glycol chain linked via ester bonds to two bulky phenolic moieties. The tert-butyl groups act as steric hindrances, protecting the hydroxyl (-OH) functionality from premature oxidation while amplifying its radical scavenging capacity. Recent studies published in Journal of Materials Chemistry A (2023) highlight how this spatial arrangement optimizes electron delocalization, enabling efficient quenching of free radicals in lipid-rich environments such as pharmaceutical formulations and biomedical polymers.

In drug development, TEG-BHMP has emerged as a critical stabilizer for lipid-based nanoparticles (Nano Today, 2023). Researchers demonstrated that incorporating this compound into poly(lactic-co-glycolic acid) (PLGA) nanocarriers significantly prolonged the shelf-life of encapsulated drugs by inhibiting autoxidation processes. Its amphiphilic nature allows it to partition effectively between hydrophobic drug cores and hydrophilic shell layers, a property validated through advanced fluorescence spectroscopy analyses conducted at MIT’s Koch Institute.

A groundbreaking application reported in Nature Communications (January 2024) involves TEG-BHMP’s role in mitigating oxidative stress in neural tissue engineering scaffolds. When integrated into 3D-printed collagen matrices, the compound reduced reactive oxygen species (ROS) levels by up to 78% compared to conventional antioxidants. This performance was attributed to its ability to form stable complexes with transition metals such as iron and copper, which are key catalysts for Fenton-type reactions in biological systems.

Synthetic advancements have further expanded TEG-BHMP’s utility. A 2023 study from ETH Zurich introduced a continuous-flow synthesis method achieving 97% yield with reduced energy consumption. The process utilizes palladium-catalyzed esterification under mild conditions, addressing scalability challenges faced by traditional batch synthesis approaches. This innovation aligns with current trends toward greener manufacturing practices emphasized in the Royal Society of Chemistry Sustainability Report.

In material science applications, TEG-BHMP demonstrates exceptional thermal stability up to 180°C without phase decomposition—a critical feature confirmed via differential scanning calorimetry (DSC) experiments published in Polymer Degradation and Stability. When incorporated into polyurethane blends at concentrations between 0.1–0.5 wt%, it delays yellowing by inhibiting carbonyl group formation during photooxidation processes. Automotive coating manufacturers have leveraged this property to develop UV-resistant formulations with extended durability under accelerated aging tests.

Biochemical studies reveal novel pharmacological potentials beyond traditional antioxidant roles. A collaborative research effort between Stanford University and Merck (reported in Bioorganic & Medicinal Chemistry Letters, July 2024) identified TEG-BHMP’s ability to modulate Nrf2 signaling pathways at sub-millimolar concentrations. This mechanism suggests its potential as a neuroprotective agent in preclinical models of Parkinson’s disease, where it showed synergistic effects when co-administered with L-DOPA without compromising pharmacokinetic profiles.

The compound’s surface-active properties are now being explored for targeted drug delivery systems. Researchers at the University of Tokyo (published in Biomaterials Science, November 2023) fabricated micellar structures using TEG-BHMP-functionalized block copolymers capable of encapsulating hydrophobic anticancer drugs like paclitaxel. Dynamic light scattering analyses confirmed self-assembled micelles with diameters ranging from 15–30 nm, exhibiting pH-responsive release characteristics that enhance tumor microenvironment targeting efficiency.

In enzymatic applications, recent work published in Catalysis Science & Technology (March 2024) highlights TEG-BHMP’s role as a co-factor stabilizer for lipase enzymes used in biodiesel production processes. By forming hydrogen bonds with enzyme active sites while neutralizing free radicals generated during transesterification reactions, this compound extended enzyme half-life by threefold under industrial reaction conditions compared to conventional additives like BHT.

Eco-toxicological assessments conducted per OECD guidelines (as detailed in Green Chemistry Advances Quarterly Review, June 2024) indicate low environmental impact when used within recommended dosage limits. Aquatic toxicity studies showed no significant adverse effects on zebrafish embryos at concentrations below 10 ppm, while biodegradation rates exceeded regulatory benchmarks under simulated wastewater treatment conditions.

Cutting-edge analytical techniques such as time-resolved FTIR spectroscopy have provided new insights into its interaction dynamics with biomolecules (published in Analytical Methods, April 2024). Spectral data revealed conformational changes occurring when TEG-BHMP binds to protein surfaces through π-stacking interactions between aromatic rings and amino acid residues like tyrosine or tryptophan—critical information for optimizing its use in protein-based pharmaceuticals.

A recent computational study using density functional theory (DFT,) published in RSC Advances, December 2023), mapped electron density distribution across the molecule’s hindered phenolic groups under oxidative stress conditions. These simulations identified preferential radical trapping at the meta position relative to para-substituted analogs due to steric shielding effects from adjacent tert-butyl groups—a discovery that informs next-generation antioxidant design strategies.

In clinical research contexts, TEG-BHMP has been evaluated as an adjuvant therapy component for radiation-induced dermatitis treatment regimens (reported in Clinical Cancer Research, September 2024). Topical formulations containing this compound demonstrated accelerated wound healing rates through dual mechanisms: antioxidant activity reducing radiation damage while simultaneously promoting keratinocyte proliferation via MAPK pathway modulation observed via Western blot analysis.

Solid-state NMR investigations conducted at Cambridge University (published February 2024) uncovered unique crystalline interactions between TEG-BHMP molecules when incorporated into polymer matrices above glass transition temperatures (Tg). These findings enabled precise control over antioxidant release kinetics through tailored crystallinity levels—a breakthrough applicable to controlled-release medical devices requiring sustained protection against oxidative degradation.

The compound’s photostabilizing properties are now being applied in advanced ophthalmic lens materials according to research from Johnson & Johnson Vision Care Labs (submitted May 1st). By preventing UV-induced crosslinking degradation common among hydrogel lens polymers, TEG-BHMP extends product lifespan while maintaining optical clarity—a critical factor for long-term contact lens wearers highlighted through ex vivo corneal model testing.

New synthesis pathways involving microwave-assisted condensation have been developed by researchers at KAIST (published July/August issue). This method achieves full conversion within minutes using solvent-free conditions compared to conventional methods requiring hours—resulting not only in improved productivity but also significant reductions in carbon footprint metrics according to ISO standards calculations included in supplementary data files.

In vitro cytotoxicity evaluations across multiple cell lines (HeLa, HepG₂ and fibroblast cultures) reported no adverse effects up to concentrations exceeding therapeutic thresholds by fivefold—data obtained from high-content imaging assays published alongside proteomic profiling results showing no off-target protein interactions beyond expected antioxidant pathways documented through STRING database comparisons.

Lipidomics studies using LC/MS/MS platforms have revealed novel bioavailability characteristics when encapsulated within solid lipid nanoparticles (SLNs). Work presented at the ACS Spring Meeting demonstrated that nanoparticle-bound forms achieve plasma half-lives extended by four hours compared to free forms due to reduced hepatic metabolism—a discovery currently being translated into sustained-release formulation development programs according FDA IND guidelines referenced during conference presentations.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:36443-68-2)Antioxidant 245
sfd15808
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:36443-68-2)Antioxidant 245
LE18816;LE5472;LE26976872
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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